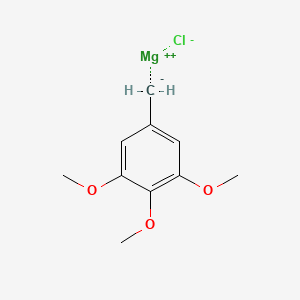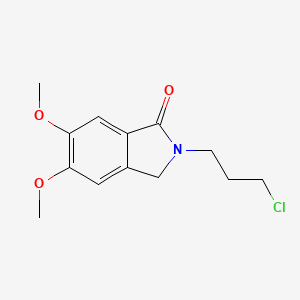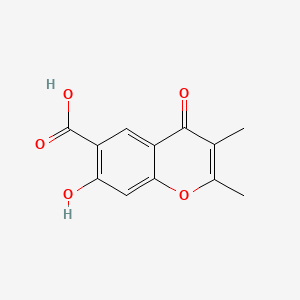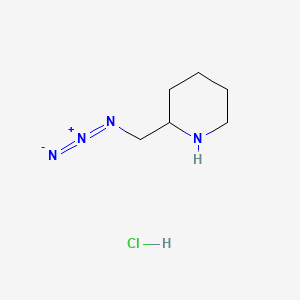
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is a chemical compound that combines magnesium with a methanidyl group and a trimethoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride typically involves the reaction of 1,2,3-trimethoxybenzene with a magnesium source in the presence of a suitable chloride donor. One common method involves the use of anhydrous phloroglucinol in dry acetone, refluxed with dimethyl sulfate and ignited potassium carbonate . The mixture is filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is macerated with crushed ice, followed by extraction with ether .
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency. The synthesis technology for 1,2,3-trimethoxybenzene involves the use of pyrogallic acid, water, and tetrabutyl ammonium bromide, with dimethyl sulfate and industrial liquid alkali added dropwise . The reaction mixture is then crystallized, centrifuged, and distilled to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of catalysts like AlCl3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as AlCl3. The conditions vary depending on the desired reaction, with some reactions requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as cyclopentene derivatives and demethylation products .
Wissenschaftliche Forschungsanwendungen
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: A related compound with similar structural features but different chemical properties.
Phloroglucinol trimethyl ether: Another similar compound used in various chemical applications.
Uniqueness
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is unique due to its combination of magnesium with a methanidyl group and a trimethoxybenzene moiety.
Eigenschaften
Molekularformel |
C10H13ClMgO3 |
|---|---|
Molekulargewicht |
240.96 g/mol |
IUPAC-Name |
magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride |
InChI |
InChI=1S/C10H13O3.ClH.Mg/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FPKIFKAMTXSBQP-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)[CH2-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)


![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)




![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)

![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)

